(S)-Selisistat

Stereochemistry SIRT1 Inhibition Chiral Purity

Ensure experimental reproducibility by procuring the chirally pure (S)-Selisistat (848193-68-0). The S-enantiomer exhibits nanomolar potency (IC50 38-98 nM) against SIRT1, whereas the R-enantiomer is substantially less potent. Its >200-fold selectivity over SIRT2/3 ensures specific SIRT1-dependent phenotypic readouts. Using the racemic mixture or incorrect stereoisomer introduces uncontrolled variability. This compound has progressed to Phase II clinical trials, making it a translational-ready tool for Huntington's disease, cancer, and metabolic research. Validate your studies with the definitive, stereochemically-defined SIRT1 probe.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 848193-68-0
Cat. No. B1671828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Selisistat
CAS848193-68-0
SynonymsEX-527(S);  (S)-Selisistat;  EX 527(S);  EX527(S);  EX-527S;  EX527S; 
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
InChIInChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1
InChIKeyFUZYTVDVLBBXDL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Selisistat (848193-68-0) | S-Enantiomer of Selective SIRT1 Inhibitor for Preclinical Research


(S)-Selisistat ((S)-EX-527) is the active S-enantiomer of the small-molecule SIRT1 inhibitor selisistat (EX-527, SEN0014196). It functions as a potent and selective inhibitor of the NAD⁺-dependent deacetylase SIRT1 (silent information regulator 1), identified via high-throughput screening using bacterially expressed human SIRT1 [1]. The compound exhibits nanomolar potency against SIRT1 and demonstrates marked stereoselectivity, with the S-enantiomer displaying significantly greater inhibitory activity than its R-enantiomer counterpart [2]. (S)-Selisistat has been extensively utilized as a pharmacological tool to interrogate SIRT1 biology in cellular and animal models, and has progressed to Phase II clinical evaluation for Huntington's disease [3].

Why Generic Substitution of (S)-Selisistat (848193-68-0) with Racemic or R-Enantiomer SIRT1 Inhibitors Fails


Substitution of (S)-Selisistat (848193-68-0) with its racemic mixture (CAS 49843-98-3) or the R-enantiomer is scientifically invalid due to well-documented stereochemical potency differences and isoform selectivity constraints. The S-enantiomer exhibits an IC₅₀ of 98–123 nM against SIRT1, whereas the R-enantiomer is substantially less potent, necessitating the use of the chirally pure S-enantiomer for reproducible target engagement [1]. Furthermore, (S)-Selisistat demonstrates >200-fold selectivity for SIRT1 over SIRT2 (IC₅₀ = 19.6 μM) and SIRT3 (IC₅₀ = 48.7 μM), a selectivity window that is not uniformly maintained across structurally related indole-based SIRT1 inhibitors . Procurement of the incorrect stereoisomer or an inadequately characterized batch introduces uncontrolled variability in potency and off-target activity, compromising experimental reproducibility and translational validity .

(S)-Selisistat (848193-68-0) Quantitative Differentiation Evidence Against Comparator Compounds


Stereochemical Potency Advantage: (S)-Selisistat vs. (R)-Selisistat for SIRT1 Inhibition

The S-enantiomer of selisistat ((S)-EX-527, CAS 848193-68-0) exhibits substantially greater inhibitory potency against SIRT1 compared to its R-enantiomer counterpart. (S)-Selisistat demonstrates an IC₅₀ of 98–123 nM against SIRT1, whereas the R-enantiomer is reported to be significantly less active [1]. This stereochemical specificity dictates that only the chirally pure S-enantiomer provides reliable and maximal SIRT1 inhibition in experimental systems .

Stereochemistry SIRT1 Inhibition Chiral Purity

SIRT1 Isoform Selectivity: (S)-Selisistat vs. SIRT2 and SIRT3

(S)-Selisistat exhibits pronounced isoform selectivity for SIRT1 over the closely related deacetylases SIRT2 and SIRT3. In standardized enzymatic assays, (S)-Selisistat inhibits SIRT1 with an IC₅₀ of 38 nM, whereas its activity against SIRT2 and SIRT3 is markedly reduced, with IC₅₀ values of 19.6 μM and 48.7 μM, respectively . This corresponds to a >200-fold selectivity window for SIRT1 over SIRT2 and SIRT3 [1]. Additionally, (S)-Selisistat does not inhibit class I/II HDACs at concentrations up to 100 μM [2].

Isoform Selectivity SIRT2 SIRT3 Off-target Activity

Translational Validation: In Vivo Efficacy in Huntington's Disease Model

The therapeutic relevance of (S)-Selisistat-mediated SIRT1 inhibition has been validated in a transgenic R6/2 mouse model of Huntington's disease. Oral administration of selisistat (EX-527) at doses of 5 and 20 mg/kg daily conferred significant protection, alleviating disease pathology [1]. This in vivo efficacy is corroborated by clinical-stage development; selisistat has undergone Phase II evaluation in Huntington's disease patients, with demonstrated safety and tolerability at doses achieving plasma concentrations within the anticipated therapeutic range [2].

Huntington's Disease R6/2 Mouse Model Neuroprotection

Optimal Research and Industrial Applications for (S)-Selisistat (848193-68-0)


SIRT1-Dependent Phenotypic Screening in Cancer Biology

(S)-Selisistat is ideally suited for mechanistic studies investigating SIRT1-dependent regulation of tumor cell proliferation, survival, and response to chemotherapeutic agents. Its >200-fold selectivity for SIRT1 over SIRT2 and SIRT3 ensures that observed effects, such as altered p53 acetylation or modulation of apoptotic pathways, are specifically attributable to SIRT1 inhibition . This specificity is critical for deconvoluting SIRT1's role in cancer models, as demonstrated by its ability to enhance paclitaxel activity in breast cancer cell lines [1].

Neurodegenerative Disease Research: Huntington's Disease Models

Given its validated efficacy in the R6/2 Huntington's disease mouse model at 5–20 mg/kg oral doses, (S)-Selisistat is the preferred SIRT1 inhibitor for preclinical studies of HD pathogenesis and therapeutic intervention [2]. Its progression to Phase II clinical trials in HD patients further underscores its translational relevance and suitability for studies requiring a clinically characterized tool compound with established safety and pharmacokinetic profiles [3].

Pharmacological Validation of SIRT1-Mediated Signaling Pathways

(S)-Selisistat serves as a definitive pharmacological probe for validating SIRT1 engagement in cellular and in vivo signaling studies. Its well-defined IC₅₀ of 38–98 nM for SIRT1 and lack of activity against class I/II HDACs at concentrations up to 100 μM enable clean interrogation of SIRT1-dependent deacetylation events, such as those involving p53, FOXO transcription factors, and metabolic regulators [4]. This makes it an essential tool for studies aiming to dissect SIRT1-specific contributions to aging, metabolism, and stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Selisistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.